(4-Phenylpiperazin-1-yl)methylidenecyanamide
Overview
Description
(4-Phenylpiperazin-1-yl)methylidenecyanamide is a chemical compound that has garnered interest in various fields of scientific research. It is characterized by the presence of a phenyl group attached to a piperazine ring, which is further linked to a cyanamide group. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)methylidenecyanamide typically involves the reaction of 4-phenylpiperazine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, may be implemented to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)methylidenecyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The phenyl group or other functional groups in the compound can be substituted with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpiperazine derivatives.
Scientific Research Applications
(4-Phenylpiperazin-1-yl)methylidenecyanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)methylidenecyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory effect on acetylcholinesterase is achieved through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders where cholinergic deficiency is implicated.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine core structure and is also studied for its acetylcholinesterase inhibitory activity.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with potential anti-inflammatory and analgesic properties.
Uniqueness
(4-Phenylpiperazin-1-yl)methylidenecyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively makes it a valuable compound in the development of therapeutic agents for neurological disorders .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)methylidenecyanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-10-14-11-15-6-8-16(9-7-15)12-4-2-1-3-5-12/h1-5,11H,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGJOLJIDMUOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=NC#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315544 | |
Record name | (4-phenylpiperazin-1-yl)methylidenecyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40315544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70486-25-8 | |
Record name | NSC295364 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-phenylpiperazin-1-yl)methylidenecyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40315544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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